(2R,3R,5S)-2-(6-(Dimethylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol
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Overview
Description
(2R,3R,5S)-2-(6-(Dimethylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol is a complex organic compound that belongs to the class of nucleoside analogs This compound is characterized by its unique structure, which includes a purine base attached to a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,5S)-2-(6-(Dimethylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the purine base, followed by the attachment of the tetrahydrofuran ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to achieve consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,5S)-2-(6-(Dimethylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The purine base can be reduced under specific conditions to yield different derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides. Reaction conditions such as pH, temperature, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield formyl or carboxyl derivatives, while substitution of the dimethylamino group can lead to a variety of functionalized purine analogs.
Scientific Research Applications
(2R,3R,5S)-2-(6-(Dimethylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying nucleoside analogs.
Biology: The compound is investigated for its potential role in biological processes, such as enzyme interactions and cellular signaling pathways.
Medicine: It is explored for its therapeutic potential in treating various diseases, including viral infections and cancer.
Industry: The compound is utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2R,3R,5S)-2-(6-(Dimethylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
2’,3’-Dideoxyadenosine: A synthetic nucleoside analog used in antiviral therapy.
Cordycepin: A nucleoside analog with potential anticancer properties.
Uniqueness
(2R,3R,5S)-2-(6-(Dimethylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol is unique due to its specific structural features, such as the dimethylamino group and the hydroxymethyl-tetrahydrofuran ring. These features confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H17N5O3 |
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Molecular Weight |
279.30 g/mol |
IUPAC Name |
(2R,3R,5S)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C12H17N5O3/c1-16(2)10-9-11(14-5-13-10)17(6-15-9)12-8(19)3-7(4-18)20-12/h5-8,12,18-19H,3-4H2,1-2H3/t7-,8+,12+/m0/s1 |
InChI Key |
VDYVUSHAIIBDOB-JOAULVNJSA-N |
Isomeric SMILES |
CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H](C[C@H](O3)CO)O |
Canonical SMILES |
CN(C)C1=NC=NC2=C1N=CN2C3C(CC(O3)CO)O |
Origin of Product |
United States |
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